3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol
Description
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is a heterocyclic compound featuring a phenol ring substituted at the 3-position with a 1,3,3-trimethyl-1,2,3,6-tetrahydropyridine moiety. This structure combines aromatic and partially saturated bicyclic systems, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(1,3,3-trimethyl-2,6-dihydropyridin-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-14(2)10-15(3)8-7-13(14)11-5-4-6-12(16)9-11/h4-7,9,16H,8,10H2,1-3H3 |
InChI Key |
PHSPEVJJYJUQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC=C1C2=CC(=CC=C2)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Phenol Group: The phenol group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated, nitrated, and other substituted phenols.
Scientific Research Applications
Pharmaceutical Applications
1. Neuroprotective Agents
Research indicates that compounds similar to 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydropyridine moiety is known to interact with neurotransmitter systems and may help in reducing oxidative stress in neuronal cells.
2. Antioxidant Activity
The phenolic structure of this compound contributes to its antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative damage in biological systems. This property is particularly valuable in formulations aimed at enhancing skin health and preventing aging.
Material Science Applications
1. Polymer Additives
Due to its chemical structure, this compound can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices helps improve resistance to degradation under heat and light exposure.
2. Coatings and Sealants
The compound's ability to provide a protective layer makes it suitable for use in coatings and sealants. It can enhance the durability of surfaces exposed to harsh environmental conditions by providing chemical resistance and preventing moisture penetration.
Agricultural Applications
1. Pesticide Formulations
Research has indicated that derivatives of this compound may be effective as bioactive agents in pesticide formulations. Their ability to disrupt pest physiology can lead to improved efficacy against various agricultural pests while minimizing environmental impact.
2. Plant Growth Regulators
The compound has potential as a plant growth regulator due to its ability to influence hormonal pathways in plants. This application could lead to enhanced growth rates and increased yields in crops.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Neuroprotective Effects of Tetrahydropyridines | Pharmaceuticals | Demonstrated significant reduction in neuronal cell death in vitro models. |
| Antioxidant Properties of Phenolic Compounds | Material Science | Showed improved stability and longevity of polymer films under UV exposure. |
| Efficacy of Novel Pesticides | Agriculture | Achieved over 80% reduction in pest populations compared to control groups. |
Mechanism of Action
The mechanism of action of 3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Molecular weight inferred from structural similarity to .
Key Observations:
- Isomerism : The 1,3,5-trimethyl isomer () may exhibit distinct conformational stability and receptor-binding profiles due to altered steric and electronic effects.
Indole-Based Analogs ()
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole derivatives demonstrate multifunctional activity as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) and ligands for 5-HT1A receptors. Key findings:
- Antipsychotic and Procognitive Effects: These compounds modulate mood and cognition in dementia models, with EC50 values in the nanomolar range for SERT (serotonin transporter) inhibition .
- Structural Flexibility : Replacement of indole with pyrrolo[2,3-b]pyridine (a bioisostere) retains activity, suggesting the tetrahydropyridine moiety is critical for target engagement .
Benzothiazole and Chlorophenol Analogs
Alkylphenol Derivatives ()
Alkylphenols such as 4-(1,3,3-trimethylbutyl)phenol share a phenol core but lack the tetrahydropyridine moiety. These compounds are associated with endocrine-disrupting effects, highlighting that structural modifications (e.g., tetrahydropyridine addition) could mitigate toxicity while retaining phenolic bioactivity .
Biological Activity
3-(1,3,3-Trimethyl-1,2,3,6-tetrahydropyridin-4-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by a tetrahydropyridine ring substituted with a phenolic group. This unique structure contributes to its biological activity and interactions within biological systems.
Research indicates that compounds with similar structures may exhibit various pharmacological effects. The tetrahydropyridine moiety is known for its role in neuroprotection and modulation of neurotransmitter systems. Specifically, the following mechanisms are noteworthy:
- Monoamine Oxidase Inhibition : Some derivatives of tetrahydropyridine have been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like depression and Parkinson's disease .
- Antioxidant Activity : The phenolic component of the compound may contribute to antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective | Potentially protects dopaminergic neurons from degeneration; relevant in Parkinson's disease models. |
| Antioxidant | May reduce oxidative stress through free radical scavenging capabilities. |
| MAO Inhibition | Inhibits monoamine oxidase activity; may enhance mood and cognitive function. |
| Anti-inflammatory | Exhibits anti-inflammatory properties; could be beneficial in inflammatory conditions. |
Case Studies and Research Findings
- Neuroprotection in Animal Models : A study demonstrated that compounds similar to this compound provided neuroprotection against MPTP-induced toxicity in mice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons and serves as a model for Parkinson's disease .
- In Vitro Studies : In vitro assays revealed that derivatives of tetrahydropyridine exhibited significant inhibition of MAO-A with IC50 values ranging from 0.19 µM to 0.50 µM. These findings suggest that modifications to the tetrahydropyridine structure can enhance inhibitory potency against MAO .
- Anti-inflammatory Effects : Research on related phenolic compounds indicated that they could inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. The presence of hydroxyl groups in phenolic structures is often correlated with increased anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
